molecular formula C21H26N2O2 B12584809 N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide CAS No. 630118-04-6

N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide

Cat. No.: B12584809
CAS No.: 630118-04-6
M. Wt: 338.4 g/mol
InChI Key: LAFUMJMKVVCEGP-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide is a synthetic benzamide derivative featuring a piperidine scaffold substituted with a 2-methoxyphenyl group and a methylbenzamide moiety. This compound’s structure combines a lipophilic aromatic system (3-methylbenzamide) with a polar, nitrogen-containing heterocycle (piperidine), making it a candidate for pharmacological studies targeting receptors or enzymes influenced by such hybrid architectures.

Properties

CAS No.

630118-04-6

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[[4-(2-methoxyphenyl)piperidin-1-yl]methyl]-3-methylbenzamide

InChI

InChI=1S/C21H26N2O2/c1-16-6-5-7-18(14-16)21(24)22-15-23-12-10-17(11-13-23)19-8-3-4-9-20(19)25-2/h3-9,14,17H,10-13,15H2,1-2H3,(H,22,24)

InChI Key

LAFUMJMKVVCEGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=C3OC

Origin of Product

United States

Chemical Reactions Analysis

N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

1. Neuropharmacology
N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide has been investigated for its interactions with various neurotransmitter receptors. It is known to exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders. Studies indicate that derivatives of this compound could serve as potential antidepressants or anxiolytics by modulating serotonergic activity .

2. Dopamine Receptor Modulation
The compound is also studied for its effects on dopamine receptors, specifically D2 and D3 subtypes. These receptors are critical in the treatment of schizophrenia and other neuropsychiatric disorders. Research has shown that modifications to the piperidine structure can enhance receptor selectivity and binding affinity, suggesting a pathway for developing new antipsychotic medications .

Case Studies

1. Antidepressant Activity
A study explored the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive behaviors, correlating with increased serotonergic activity in the brain .

2. Radioligand Development
Another application involves the use of this compound as a radioligand for positron emission tomography (PET). The compound was labeled with carbon-11 to evaluate its binding properties in vivo, providing insights into its potential as a diagnostic tool for neurodegenerative diseases .

3. Structural Studies
Crystallographic studies have revealed insights into the molecular interactions of this compound with biological targets. These studies help elucidate the binding mechanisms at the molecular level, guiding further drug design efforts .

Mechanism of Action

The mechanism of action of N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide and related compounds from the evidence:

Compound Core Structure Key Substituents Reported Applications/Properties Reference
This compound Benzamide + piperidine 2-Methoxyphenyl, 3-methylbenzamide Hypothesized kinase or histone deacetylase (HDAC) modulation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-Hydroxy-tert-butyl group Metal-catalyzed C–H bond functionalization
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Benzamide + piperazine Phenoxy, 3-hydroxyphenyl, methylpropyl Multi-step synthetic intermediate (pharmacological role unspecified)
N-Methyl-3-(4-piperidinyl)benzamide Benzamide + piperidine N-methyl, unsubstituted piperidine Cancer research (histone/protein acetylation pathways)
Imatinib Meta-methyl-piperazine Impurity (3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-pyridinyl)-2-pyrimidinylamino]phenyl]benzamide) Benzamide + piperazine + pyrimidine Pyridinyl-pyrimidine, methylpiperazine Tyrosine kinase inhibitor impurity (pharmacokinetic relevance)

Key Observations

Piperidine vs. Piperazine analogs (e.g., Imatinib impurities ) are more commonly associated with kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets.

Substituent Effects :

  • The 2-methoxyphenyl group in the target compound may confer enhanced metabolic stability compared to hydroxylated analogs (e.g., ), as methoxy groups are less prone to phase II glucuronidation.
  • 3-Methylbenzamide provides steric bulk, which could reduce off-target interactions compared to smaller substituents (e.g., the tert-butyl group in ).

Pharmacological Implications :

  • Compounds with benzamide-piperidine hybrids (e.g., ) are implicated in epigenetic regulation (e.g., HDAC inhibition), suggesting a possible mechanism for the target compound.
  • Piperazine-linked benzamides () are often kinase inhibitors, but the absence of a pyrimidine or pyridine moiety in the target compound may limit such activity.

Biological Activity

N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide, a compound with significant pharmacological interest, is characterized by its unique structural features that may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H26N2O\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}

This structure includes a piperidine ring, a methoxyphenyl group, and a methylbenzamide moiety, which are critical for its biological interactions.

Research indicates that this compound may act on various biological targets, primarily involving neurotransmitter receptors. Its structural similarity to known receptor ligands suggests potential activity at dopamine receptors, particularly the D3 receptor.

Dopamine Receptor Interaction

A study highlighted that compounds with similar structures exhibit selective agonist activity at the D3 dopamine receptor (D3R). This interaction is crucial for neuropsychiatric applications, as D3R modulation has been linked to conditions such as schizophrenia and addiction. In vitro assays demonstrated that related compounds could promote β-arrestin translocation and activate G proteins selectively at D3R without significant effects on other dopamine receptors .

Biological Activity Data

The biological activity of this compound has been evaluated in various experimental models. Below is a summary of key findings from recent studies:

Activity IC50 (μM) Emax (% Control) Notes
D3R Agonist Activity0.27836Selective for D3R; minimal D2R activity .
RET Kinase Inhibition0.590Moderate potency against RET kinase .
Cytotoxicity in Cancer Cell Lines30.952Displayed submicromolar potency against HAdV .

Neuroprotective Effects

In a study investigating neuroprotective agents, this compound exhibited protective effects against dopaminergic neuron degeneration in induced pluripotent stem cells (iPSCs). This suggests its potential utility in treating neurodegenerative diseases like Parkinson's disease.

Antiviral Activity

Another study explored the antiviral properties of similar compounds against human adenovirus (HAdV). The compound demonstrated significant inhibition of viral replication at submicromolar concentrations, indicating potential as an antiviral therapeutic agent .

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